Dilazep dihydrochloride
Description
Historical Context of Equilibrative Nucleoside Transport Inhibition Research
The journey to understanding the intricate mechanisms of nucleoside transport across cell membranes has been a long and collaborative one. Early research identified two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.govpsu.edu ENTs, which facilitate the bidirectional movement of nucleosides down their concentration gradient, were of particular interest due to their widespread distribution and their role in modulating the signaling of nucleosides like adenosine (B11128). oup.comresearchgate.net
The initial characterization of ENTs at a molecular level was a significant breakthrough, revealing a family of integral membrane proteins with distinct tissue distributions and substrate specificities. psu.eduoup.com This molecular understanding paved the way for the identification and development of specific inhibitors. The discovery of compounds that could selectively block these transporters provided researchers with crucial tools to dissect the physiological roles of endogenous nucleosides. The development and study of inhibitors like nitrobenzylthioinosine (NBMPR), dipyridamole (B1670753), and dilazep (B1670637) were pivotal in differentiating between ENT subtypes and elucidating their functions. psu.edufrontiersin.org These inhibitors became instrumental in exploring the therapeutic potential of modulating nucleoside transport in various disease states.
Overview of Dilazep Dihydrochloride (B599025) as a Research Probe in Cardiovascular and Renal Pharmacology
Dilazep dihydrochloride has emerged as a key pharmacological tool, primarily due to its vasodilatory and antiplatelet properties, which are largely attributed to its inhibition of adenosine uptake. patsnap.commedchemexpress.com By blocking the reuptake of adenosine into cells, dilazep increases the extracellular concentration of this nucleoside, thereby amplifying its physiological effects. patsnap.com
In cardiovascular research, dilazep has been extensively used to study coronary and cerebral vasodilation. medchemexpress.comtocris.com Its ability to enhance the effects of adenosine allows for the investigation of adenosine-mediated signaling pathways in blood vessels. nih.gov For instance, studies have shown that dilazep-induced vasodilation can be blocked by adenosine receptor antagonists, confirming its mechanism of action. nih.gov Furthermore, its antiplatelet effects, which also stem from increased extracellular adenosine, have made it a valuable probe in thrombosis research. patsnap.comcaymanchem.com
In the field of renal pharmacology, dilazep has been employed to investigate the role of adenosine in regulating renal blood flow and function. researchgate.netjst.go.jp Research has demonstrated that dilazep can induce renal vasodilation, an effect that is independent of the renin-angiotensin system. researchgate.net Studies in animal models of diabetic nephropathy have utilized dilazep to explore the pathogenic role of platelet activation and to assess the therapeutic potential of inhibiting this process. nih.gov Its effects on glomerular mesangial cells have also been a subject of investigation. nih.gov
Interactive Table 1: Research Applications of this compound
| Research Area | Application of this compound | Key Findings | Supporting Evidence |
| Cardiovascular Pharmacology | Investigation of coronary and cerebral vasodilation | Potentiates adenosine-induced vasodilation. | medchemexpress.comtocris.compatsnap.comnih.gov |
| Study of platelet aggregation | Inhibits platelet aggregation by increasing extracellular adenosine. | patsnap.comcaymanchem.com | |
| Ischemic preconditioning research | Prolongs the protective effects of ischemic preconditioning. | nih.gov | |
| Renal Pharmacology | Examination of renal hemodynamics | Induces renal vasodilation independent of the renin-angiotensin system. | researchgate.netjst.go.jp |
| Diabetic nephropathy models | Reduces proteinuria and glomerulosclerosis. | nih.gov | |
| Mesangial cell proliferation studies | Inhibits lipopolysaccharide-induced mesangial cell proliferation and IL-6 secretion. | nih.gov |
Foundational Research Identifying this compound as a Potent Adenosine Uptake Inhibitor
The initial identification of dilazep as a potent inhibitor of adenosine uptake was a critical step in establishing its utility as a research tool. Early studies demonstrated that dilazep could significantly potentiate the inhibitory actions of adenosine in various smooth muscle preparations, even at concentrations that had no direct effect on muscle tone. nih.gov This potentiation of adenosine's effects strongly suggested an inhibition of its cellular uptake mechanism.
Further research solidified this by showing that the vasodilatory effects of dilazep could be antagonized by theophylline, an adenosine receptor blocker. nih.govnih.gov This provided direct evidence that dilazep's actions were mediated through the adenosine signaling pathway. Subsequent studies using radiolabeled nucleosides directly confirmed that dilazep inhibits the membrane transport of nucleosides. medchemexpress.comtocris.com
Comparative studies with other known adenosine uptake inhibitors, such as dipyridamole and NBMPR, further characterized dilazep's potency. medchemexpress.com It was found to be a more potent inhibitor of adenosine uptake than dipyridamole. medchemexpress.com Moreover, research has elucidated its selectivity, showing a significantly higher affinity for Equilibrative Nucleoside Transporter 1 (ENT1) over ENT2. caymanchem.comnih.gov This selectivity is crucial for its use as a specific probe for studying ENT1 function. Recent structural studies have even provided a detailed view of the dilazep-binding site on human ENT1, offering a molecular basis for its inhibitory activity. researchgate.net
Interactive Table 2: Foundational Research on this compound as an Adenosine Uptake Inhibitor
| Study Focus | Experimental Observation | Conclusion | Supporting Evidence |
| Functional Potentiation | Dilazep potentiated the inhibitory effects of adenosine on smooth muscle. | Dilazep likely inhibits the cellular uptake of adenosine. | nih.gov |
| Mechanism of Action | The vasodilatory effects of dilazep were blocked by the adenosine receptor antagonist theophylline. | Dilazep's vasodilatory action is mediated through adenosine receptors. | nih.govnih.gov |
| Transporter Inhibition | Direct measurement showed inhibition of nucleoside membrane transport. | Dilazep is a direct inhibitor of nucleoside transporters. | medchemexpress.comtocris.com |
| Comparative Potency | Dilazep was found to be a more potent inhibitor of adenosine uptake than dipyridamole. | Dilazep is a highly effective adenosine uptake inhibitor. | medchemexpress.com |
| Transporter Selectivity | Dilazep exhibits significantly higher affinity for ENT1 over ENT2. | Dilazep is a selective inhibitor of ENT1. | caymanchem.comnih.gov |
| Structural Basis | X-ray crystallography revealed the binding site of dilazep on human ENT1. | Provided a molecular understanding of dilazep's inhibitory mechanism. | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepane-1,4-diium-1-yl]propyl 3,4,5-trimethoxybenzoate;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILIWRRWAWKXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCC[NH+](CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46Cl2N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017379 | |
| Record name | Dilazep hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20153-98-4 | |
| Record name | Dilazep dihydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020153984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilazep hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms of Action and Pharmacodynamics
Equilibrative Nucleoside Transporter (ENT) Modulation
The principal mechanism of action of Dilazep (B1670637) dihydrochloride (B599025) revolves around its ability to inhibit the cellular reuptake of adenosine (B11128), a critical signaling nucleoside. This is achieved through its interaction with Equilibrative Nucleoside Transporters (ENTs), transmembrane proteins responsible for the bidirectional transport of nucleosides across cell membranes.
Differential Inhibition Profile of ENT1 and ENT2 Subtypes
Research has demonstrated that Dilazep exhibits a preferential inhibition profile for the ENT1 subtype over the ENT2 subtype. nih.govwikipedia.org Both human ENT1 (hENT1) and ENT2 (hENT2) are widely expressed throughout the body and are crucial for regulating interstitial adenosine levels. nih.gov However, they display different sensitivities to inhibitors. nih.gov Studies involving a series of Dilazep analogues have consistently shown that Dilazep and its closely related compounds are potent and selective inhibitors of ENT1. nih.govwikipedia.org While some analogues showed more potent activity against ENT2 than the parent Dilazep, no selective ENT2 inhibitors were identified from this class of compounds. nih.govwikipedia.org This selectivity for ENT1 is a key aspect of Dilazep's pharmacological profile.
| ENT Subtype | Inhibition by Dilazep | Selectivity |
|---|---|---|
| ENT1 | Potent Inhibition | Preferential for ENT1 |
| ENT2 | Less Potent Inhibition |
Molecular Basis of ENT1 Interaction: Insights from X-ray Crystallography Studies
The precise molecular interactions between Dilazep and human ENT1 (hENT1) have been elucidated through X-ray crystallography. patsnap.comnih.govfrontiersin.orgdrugbank.comdntb.gov.ua These structural studies have provided a detailed view of the Dilazep binding site within the transporter protein. The crystal structure of hENT1 in complex with Dilazep reveals that the inhibitor binds within the central translocation channel, effectively occluding it and preventing the passage of nucleosides like adenosine. nih.govfrontiersin.orgdrugbank.com
Molecular dynamics simulations based on this structural data further illuminate the inhibitory mechanism. nih.gov It is proposed that one of the trimethoxyphenyl rings of the Dilazep molecule mimics the adenosyl moiety of the natural substrate, adenosine, allowing it to competitively occupy the orthosteric binding site of hENT1. nih.gov The other trimethoxyphenyl ring becomes lodged in an adjacent site near the extracellular side, where it establishes extensive van der Waals interactions with several amino acid residues, including N30, M33, M84, P308, and F334. nih.gov This dual-site interaction effectively prevents the conformational changes in the transporter that are necessary for substrate translocation, thus locking it in an inhibited state. nih.gov
Consequences of Adenosine Uptake Inhibition on Extracellular Adenosine Levels and Signaling
By blocking ENT1-mediated uptake, Dilazep effectively increases the concentration of adenosine in the extracellular space. wikipedia.orgmdpi.com This elevation of endogenous adenosine levels is the primary pharmacodynamic consequence of ENT inhibition and the foundation for Dilazep's therapeutic effects. wikipedia.orgmdpi.comnih.gov The increased availability of adenosine in the vicinity of its receptors amplifies its natural signaling functions. wikipedia.orgmdpi.com This leads to a range of physiological responses, including vasodilation and cardioprotection. wikipedia.orgmdpi.com
Adenosine Receptor Signaling Pathways
The elevated extracellular adenosine resulting from Dilazep's action potentiates signaling through various adenosine receptor subtypes. Adenosine receptors are G-protein coupled receptors that are broadly classified into A1, A2A, A2B, and A3 subtypes, each linked to distinct intracellular signaling cascades.
Potentiation of Endogenous Adenosine Receptor-Mediated Effects
Dilazep itself does not directly bind to adenosine receptors but rather enhances the effects of endogenous adenosine. nih.govdntb.gov.ua This potentiation has been demonstrated in various experimental models. For instance, in the presence of Dilazep, even low, otherwise ineffective, doses of exogenous adenosine can cause significant physiological responses, such as vasodilation. nih.gov This synergistic effect is a hallmark of Dilazep's mechanism of action and underscores its role as an adenosine-sparing agent. nih.govdntb.gov.ua The ability of the non-selective adenosine receptor antagonist 8-phenyltheophylline (B1204217) to abolish the potentiated vasodilation confirms that the effect is mediated through adenosine receptors. nih.gov
Mechanistic Investigations into Adenosine Receptor Subtype Involvement
The specific adenosine receptor subtypes involved in mediating the potentiated effects of adenosine following Dilazep administration are context-dependent and relate to the physiological process being examined.
A2A Receptors and Vasodilation: The vasodilatory effects of increased extracellular adenosine are primarily mediated by the activation of A2A adenosine receptors on vascular smooth muscle cells. mdpi.com Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent smooth muscle relaxation, resulting in vasodilation. mdpi.com This mechanism is crucial for the coronary and cerebral vasodilating actions of Dilazep. nih.gov
A1 Receptors and Cardiac Effects: In cardiac tissue, the potentiation of adenosine's effects by Dilazep can involve the A1 adenosine receptor. dntb.gov.ua Activation of A1 receptors in the heart is known to have negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. dntb.gov.ua Studies have shown that Dilazep augments the negative inotropic actions of adenosine on atrial tissue, an effect that is consistent with enhanced A1 receptor signaling. dntb.gov.ua
Analgesic Effects and A1 Receptors: Emerging research suggests that the potentiation of adenosine signaling by ENT1 inhibitors like Dilazep may have applications in pain management. plos.org In this context, the analgesic effects are thought to be linked to the enhanced activation of A1 receptors in the dorsal root ganglia. plos.org
The following table summarizes the key adenosine receptor subtypes involved in the potentiated effects of adenosine following Dilazep administration in different physiological contexts.
| Physiological Effect | Primary Adenosine Receptor Subtype Involved | Signaling Pathway |
|---|---|---|
| Vasodilation | A2A | ↑ Adenylyl Cyclase, ↑ cAMP |
| Cardiac Effects (Negative Inotropy) | A1 | ↓ Adenylyl Cyclase, ↓ cAMP |
| Analgesia | A1 | Inhibition of neuronal activity |
Interactions with Complementary Molecular Targets
Independent of its effects on adenosine, Dilazep exhibits intrinsic calcium channel antagonistic properties. oup.comnih.govoup.com In experimental models using K+-depolarized guinea-pig taenia caeci, Dilazep at concentrations of 1-10 μM demonstrated a 'competitive' type of calcium antagonism. oup.com This was evidenced by a parallel displacement to the right of the concentration-response curve for Ca2+-induced contractions. oup.com Studies on potassium-depolarized guinea-pig left atria further substantiated Dilazep's direct calcium entry blocking activity. nih.gov While it demonstrates these properties, its potency as a calcium channel blocker is lower than that of established agents like verapamil (B1683045) and diltiazem. nih.gov The negative inotropic effect of Dilazep is attributed to this direct calcium entry blocking effect, alongside its better-known adenosine potentiating action. nih.gov This dual mechanism may explain its vasodilatory action on larger coronary vessels, which are typically insensitive to adenosine but are dilated by calcium antagonists. oup.com
Research indicates that Dilazep can interfere with lipid signaling and oxidative stress pathways. It has been shown to inhibit phospholipase activation in reperfused heart mitochondria. medchemexpress.com This is consistent with findings in human platelets, where Dilazep was observed to inhibit the thrombin-induced release of arachidonic acid from membrane phospholipids (B1166683), a process reliant on phospholipase activity. Furthermore, Dilazep has been reported to inhibit lipid peroxidation that occurs as a result of cerebral ischemia and reperfusion, suggesting a protective effect against oxidative damage in this context. medchemexpress.com
Dilazep demonstrates a significant capacity to disrupt the arachidonic acid cascade, a key pathway in inflammation and platelet aggregation. In in-vitro studies using human platelets, Dilazep inhibited the formation of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2, when stimulated by agents such as ADP, collagen, and epinephrine. This inhibition was observed to be dose-dependent. The compound also reduces the conversion of both endogenous and exogenous arachidonic acid into its various cyclo-oxygenase metabolites. This suggests that Dilazep impairs both the release of arachidonic acid from membrane phospholipids and its subsequent conversion to pro-aggregatory and pro-inflammatory eicosanoids.
Dilazep has been shown to modulate the expression of Tissue Factor (TF), the primary initiator of the coagulation cascade, particularly in inflammatory contexts. In a model using monocytes from patients with antiphospholipid syndrome (APS), Dilazep inhibited the TF activity induced by APS IgG in a dose-dependent manner. nih.gov This inhibitory action occurs at a post-transcriptional level, as Dilazep did not suppress the corresponding increase in TF mRNA expression. nih.gov The mechanism appears to be linked to its effects on adenosine signaling, as the inhibitory effect of Dilazep on TF activity could be counteracted by theophylline, an adenosine receptor antagonist. nih.gov
Table 1: Dose-Dependent Inhibition of Tissue Factor (TF) Activity by Dilazep
| Dilazep Concentration (μmol/L) | Inhibition of TF Activity |
| 0.15 | Dose-dependent inhibition observed |
| 1.5 | Dose-dependent inhibition observed |
| 15 | Dose-dependent inhibition observed |
| 150 | Dose-dependent inhibition observed |
This table illustrates the range over which Dilazep demonstrated dose-dependent inhibition of monocyte TF activity induced by IgG from patients with antiphospholipid syndrome. nih.gov
Influence on Intracellular Signaling and Cellular Processes
The primary and most well-documented mechanism of Dilazep involves the modulation of purine (B94841) nucleoside signaling, which has widespread consequences on cellular function.
The principal mechanism of action of Dilazep dihydrochloride is the inhibition of adenosine uptake into cells. medchemexpress.comtocris.comrndsystems.com It achieves this by blocking equilibrative nucleoside transporters (ENTs), with a particular potency and selectivity for human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.govresearchgate.net By impeding this transport mechanism, Dilazep effectively increases the extracellular concentration of adenosine. patsnap.com This elevation of endogenous adenosine amplifies its physiological effects, which are mediated through adenosine receptors. oup.compatsnap.com
This enhanced adenosinergic signaling is responsible for many of Dilazep's observed effects, including coronary and cerebral vasodilation, inhibition of platelet aggregation, and its protective actions during ischemia. medchemexpress.comtocris.compatsnap.com The potentiation of adenosine's effects by Dilazep has been demonstrated in various experimental settings; for instance, its ability to enhance vasodilation is abolished by adenosine receptor antagonists like 8-phenyltheophylline. medchemexpress.com Structural and molecular dynamics studies have provided insight into how Dilazep binds to hENT1, competitively occupying the orthosteric site and blocking the transport cycle, thereby preventing adenosine reuptake. nih.govlatrobe.edu.au
Modulation of Cell Cycle Progression
This compound's influence on cell cycle progression is not a direct interaction with the core cell cycle machinery, but rather an indirect consequence of its primary mechanism of action: the inhibition of equilibrative nucleoside transporter 1 (ENT1). By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine. nih.govnih.gov This elevation of extracellular adenosine is pivotal, as adenosine is a signaling molecule that can regulate cell growth and proliferation. nih.govnih.gov
Research has demonstrated that increased adenosine levels can induce cell cycle arrest, particularly in the G0/G1 phase. nih.govnih.gov This arrest is mediated through the downregulation of key proteins that drive the progression from the G1 phase to the S phase, namely cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov The reduction in the activity of the cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, growth-suppressive state. This effectively halts the cell cycle before the initiation of DNA synthesis.
A summary of the effects of adenosine on key G1 phase cell cycle regulatory proteins is presented in the table below.
| Cell Cycle Protein | Effect of Increased Adenosine | Consequence |
| Cyclin D1 | Downregulation | Inhibition of G1 to S phase transition |
| CDK4 | Downregulation | Inhibition of G1 to S phase transition |
Direct and Indirect Impacts on DNA Synthesis
The impact of this compound on DNA synthesis is multifaceted, stemming from both indirect and direct consequences of its inhibition of nucleoside transport.
Indirect Impacts:
The primary indirect impact on DNA synthesis is a consequence of the modulation of cell cycle progression described above. By inducing a G0/G1 phase arrest, this compound prevents cells from entering the S phase, the period during which DNA replication occurs. nih.gov This halt in cell cycle progression naturally leads to a cessation of DNA synthesis.
Furthermore, the inhibition of ENT1 by this compound disrupts the cellular uptake of nucleosides from the extracellular environment. pnas.orgnih.gov Nucleosides, including purines and pyrimidines, are fundamental building blocks for the synthesis of new DNA strands. Cells rely on both de novo synthesis pathways and salvage pathways, which utilize extracellular nucleosides, to maintain their nucleotide pools for DNA replication. nih.gov By blocking the transport of these essential precursors into the cell, this compound can limit the availability of substrates for the salvage pathway of DNA synthesis. nih.gov
Direct Impacts:
The following table summarizes the direct and indirect impacts of this compound on DNA synthesis.
| Impact | Mechanism |
| Indirect | Induction of G0/G1 cell cycle arrest via increased extracellular adenosine. |
| Indirect | Limitation of precursor availability for the DNA salvage pathway by blocking nucleoside transport. |
| Direct (on measurement) | Reduced uptake of labeled nucleosides (e.g., [3H]thymidine) used to measure DNA synthesis. |
Preclinical Pharmacological Investigations and Efficacy in Research Models
Cardiovascular System Research Models
Studies on Coronary and Cerebral Vasodilation Mechanisms
The vasodilatory effects of dilazep (B1670637) have been a central focus of research. By inhibiting adenosine (B11128) uptake, dilazep enhances the activation of adenosine receptors on vascular smooth muscle cells. patsnap.compatsnap.com This interaction triggers a signaling pathway that leads to smooth muscle relaxation and, consequently, vasodilation. patsnap.com This mechanism is particularly relevant in the coronary circulation, where increased blood flow can alleviate myocardial ischemia. patsnap.comnih.gov
In a study involving patients undergoing cardiac catheterization, intravenous administration of dilazep resulted in a significant reduction in coronary resistance and a 23% increase in coronary diameter. nih.gov Another study in anginal patients demonstrated that oral administration of dilazep significantly increased coronary blood flow and reduced coronary resistance by 42%. nih.gov While the primary focus has been on coronary vessels, the systemic vasodilatory effects suggest a broader impact on other vascular beds, including the cerebral circulation. However, some research in isolated, working rat hearts suggests that the anti-ischemic action of dilazep may be more attributable to an energy-sparing effect rather than direct coronary vasodilation. nih.govdntb.gov.ua
Evaluation of Mesenteric Arterial Conductance Augmentation
Preclinical studies have demonstrated that dilazep can significantly increase superior mesenteric arterial conductance. nih.gov This effect is attributed to the localized increase in adenosine concentration, leading to vasodilation in the mesenteric vascular bed. nih.gov Research in feline models showed that dilazep administration reduced systemic arterial blood pressure and increased superior mesenteric arterial conductance. nih.gov The vasodilatory effect in this vascular bed was blocked by an adenosine receptor antagonist, confirming the adenosine-mediated mechanism. nih.gov
Investigation of Anti-Ischemic and Cardioprotective Mechanisms
Dilazep's cardioprotective effects are multifaceted and extend beyond simple vasodilation. By potentiating the effects of endogenous adenosine, dilazep can protect cardiac tissue from ischemic damage. patsnap.com Adenosine is known to decrease myocardial oxygen consumption, which is beneficial during periods of reduced blood flow. patsnap.com
In a canine model of myocardial infarction, dilazep administered after coronary artery occlusion significantly decreased tissue lactate (B86563) concentration and improved the adenosine triphosphate (ATP) content in the ischemic myocardium. nih.gov It also lowered the tissue cyclic adenosine monophosphate (cAMP) concentration and free fatty acid extraction. nih.gov These metabolic changes suggest that dilazep helps in restoring mitochondrial function and improving energy metabolism in the ischemic heart. nih.gov Furthermore, in a rabbit model, dilazep was shown to prolong the infarct size-limiting effect of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent longer ischemic insult. nih.gov However, it did not retrieve this protection with longer periods of sustained ischemia. nih.gov Studies in isolated rat hearts have also shown that dilazep can attenuate both ischemia- and reperfusion-induced myocardial damage. nih.gov A derivative of dilazep, K-7259, has also demonstrated cardioprotective effects against ischemia-reperfusion damage in isolated rat hearts. nih.gov
Research on Anti-Platelet Aggregation and Anti-Thrombotic Actions in Animal Models
Dilazep exhibits significant anti-platelet and anti-thrombotic properties. patsnap.com In vitro studies using human platelets have shown that dilazep dose-dependently reduces platelet aggregation stimulated by adenosine diphosphate (ADP), collagen, and epinephrine. nih.gov This inhibitory effect is associated with a decrease in thromboxane (B8750289) B2 (TXB2) formation, which is likely due to impaired arachidonic acid release from platelet membrane phospholipids (B1166683) and reduced conversion of released arachidonic acid to thromboxane A2 (TXA2). nih.gov
In an in vivo rabbit model of thrombosis, pretreatment with dilazep significantly reduced the amount of adhered and aggregated platelets on the damaged aortic surface. nih.gov Fibrin formation within the mural thrombi was also sparser in the dilazep-treated group. nih.gov These findings indicate that dilazep has a definitive inhibitory effect on the early stages of mural thrombogenesis following endothelial injury. nih.gov Further research has shown that dilazep can inhibit the expression of tissue factor, a key initiator of the coagulation cascade, in endothelial cells and monocytes, suggesting another mechanism for its antithrombotic effects. nih.gov
| Stimulator | Effect of Dilazep | Mechanism |
|---|---|---|
| Adenosine Diphosphate (ADP) | Reduced platelet aggregation and TXB2 formation | Impaired arachidonic acid release and reduced conversion to TXA2 |
| Collagen | Reduced platelet aggregation and TXB2 formation | |
| Epinephrine | Reduced platelet aggregation and TXB2 formation |
Assessment of Anti-Atherosclerotic Effects in Hyperlipidemic Animal Models
The potential anti-atherosclerotic effects of dilazep have been investigated, particularly in the context of diabetes mellitus. In a study using human endothelial cells stimulated with glycoxidized low-density lipoprotein (LDL), dilazep was found to abrogate the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA. nih.gov MCP-1 plays a crucial role in the recruitment of monocytes to the arterial wall, a key event in the development of atherosclerosis. The suppressive effect of dilazep on MCP-1 expression was partially inhibited by an A2a adenosine receptor antagonist, indicating the involvement of adenosine signaling. nih.gov Dilazep also suppressed the activity of nuclear factor-kappaB (NF-κB), a transcription factor involved in inflammatory responses. nih.gov Furthermore, dilazep exhibited antioxidative activity, which could contribute to its anti-atherogenic effects. nih.gov While these in vitro findings are promising, further research in hyperlipidemic animal models is needed to fully elucidate the anti-atherosclerotic potential of dilazep. researchgate.netmdpi.comglobalresearchonline.net
Renal System Research Models
The effects of dilazep on the renal system have also been a subject of preclinical investigation. In anesthetized dogs, intrarenal arterial infusion of dilazep was shown to increase renal blood flow without altering systemic arterial blood pressure or renal venous plasma renin activity. researchgate.netnih.gov This renal vasodilation was completely inhibited by an adenosine receptor antagonist, indicating that the vascular effects of dilazep in the kidney are mediated by the augmentation of endogenous adenosine. researchgate.netnih.gov The effect was independent of the renal renin-angiotensin system. nih.gov
In a rat model of diabetic nephropathy, it was suggested that dilazep might prevent the loss of anionic charges on the glomerular basement membrane, thereby decreasing urinary protein excretion. researchgate.net These findings suggest a potential therapeutic role for dilazep in certain renal pathologies.
| Animal Model | Key Finding | Proposed Mechanism |
|---|---|---|
| Anesthetized Dogs | Increased renal blood flow | Adenosine-mediated renal vasodilation |
| STZ-induced Diabetic Rats | Decreased urinary protein excretion | Prevention of anionic charge loss on the glomerular basement membrane |
Visualization and Evaluation of Effects on Glomerular Arteriolar Dynamics and Renal Microcirculation
Direct visualization studies in rat models have provided critical insights into the real-time effects of dilazep on the microvasculature of the kidney. Utilizing intravital videomicroscopy, researchers have observed the dynamic changes in the diameters of both afferent (pre-glomerular) and efferent (post-glomerular) arterioles following the administration of dilazep.
One key study demonstrated that intravenous administration of dilazep hydrochloride induced a biphasic response in both afferent and efferent arterioles. An initial, transient vasoconstriction was observed, followed by a more sustained phase of vasodilation. researchgate.net This dual effect is thought to be mediated by the augmentation of endogenous adenosine, with the early constriction attributed to the activation of A1 adenosine receptors and the subsequent dilation to the activation of A2 adenosine receptors. researchgate.net Notably, the ratio of afferent to efferent arteriolar diameter remained relatively constant throughout these changes, suggesting a mechanism for maintaining stable intraglomerular pressure. researchgate.net
These direct observational studies underscore the compound's complex influence on glomerular hemodynamics, which is dependent on the differential activation of adenosine receptor subtypes.
Studies on Renal Hemodynamics and Urine Formation Regulation
Investigations into the broader effects of dilazep on renal hemodynamics have been conducted in various animal models, providing data on blood flow, filtration rates, and vascular resistance.
In anesthetized rats, the systemic administration of dilazep was found to decrease the glomerular filtration rate (GFR) while leaving renal plasma flow unaltered. eurekalert.orgthe-jcen.org This resulted in a tendency for the filtration fraction to decrease. eurekalert.orgthe-jcen.org The study suggested that systemic dilazep primarily dilates postglomerular (efferent) arterioles. eurekalert.orgthe-jcen.org In contrast, when applied directly to single nephrons via intraluminal perfusion, a pharmacological concentration of dilazep attenuated tubuloglomerular feedback, indicating afferent arteriolar vasodilation. eurekalert.orgthe-jcen.org
Another study in anesthetized dogs demonstrated that intrarenal arterial infusion of dilazep led to an increase in total renal blood flow without affecting systemic arterial blood pressure. This vasodilatory action was independent of the renal renin-angiotensin system and was attributed to the potentiation of endogenous adenosine, as the effect was inhibited by an adenosine receptor antagonist.
Research on Proteinuria Reduction and Glomerular Injury Markers in Nephropathy Models
A significant focus of preclinical research has been the potential of dilazep to ameliorate kidney damage in models of nephropathy, particularly concerning the reduction of proteinuria, a key marker of glomerular injury.
In a spontaneous diabetic Chinese hamster model, daily intraperitoneal injections of dilazep significantly suppressed the increase in urinary protein excretion compared to untreated diabetic animals over a 24-week period. mednexus.org This beneficial effect was observed without any significant changes in blood glucose levels, glycated hemoglobin, or mean blood pressure, suggesting a direct renal-protective mechanism. mednexus.org
Similarly, in a streptozotocin (STZ)-induced diabetic rat model, treatment with dilazep resulted in a significant decrease in the mean values of proteinuria compared to untreated diabetic rats.
Further research in a mouse model of IgA nephropathy, a common cause of glomerulonephritis, also demonstrated the efficacy of dilazep. Oral treatment with dilazep, both in an early and late-treatment regimen, led to significantly lower levels of urinary protein excretion compared to the control group. This was accompanied by reduced glomerular IgA and C3 deposition and a decrease in the expansion of glomerular mesangial areas.
These studies consistently highlight the anti-proteinuric effect of dilazep across different models of kidney disease, pointing towards its potential to mitigate glomerular damage.
Effects of Dilazep on Urinary Protein Excretion in Diabetic Animal Models
| Animal Model | Treatment Group | Urinary Protein Excretion (mg/day) at 8 weeks | Urinary Protein Excretion (mg/day) at 24 weeks | Reference |
|---|---|---|---|---|
| Diabetic Chinese Hamster | Untreated Diabetic | 17.5 +/- 3.5 | 25.3 +/- 5.1 | mednexus.org |
| Dilazep-Treated Diabetic | 4.1 +/- 0.7 | 13.1 +/- 2.9 | ||
| Diabetic Chinese Hamster | Nondiabetic Control | 2.0 +/- 0.1 | 2.7 +/- 0.1 | mednexus.org |
Impact on Glomerular Mesangial Cell Proliferation and Cytokine Secretion
The proliferation of glomerular mesangial cells is a key pathological feature in many forms of glomerulonephritis. Preclinical studies have investigated the direct effects of dilazep on the behavior of these cells in culture.
Research has shown that dilazep hydrochloride significantly inhibits the proliferation of cultured mouse glomerular mesangial cells in a dose-dependent manner. biorxiv.org This anti-proliferative effect suggests a potential mechanism by which dilazep could attenuate the progression of mesangial proliferative glomerulonephritis. biorxiv.orgnih.gov
In addition to its effects on cell growth, dilazep has been found to modulate the inflammatory response of mesangial cells. In a study using cultured mouse mesangial cells stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory agent, dilazep significantly inhibited the LPS-induced secretion of Interleukin-6 (IL-6) in both a dose- and time-dependent manner. nih.gov IL-6 is a pro-inflammatory cytokine implicated in the pathogenesis of various kidney diseases. The ability of dilazep to suppress both proliferation and cytokine secretion from mesangial cells points to its potential to interfere with key pathological processes in the glomerulus. nih.gov
Inhibitory Effect of Dilazep on Mesangial Cell Proliferation
| Compound | Cell Type | Assay | Effect | Reference |
|---|---|---|---|---|
| Dilazep Hydrochloride | Cultured Mouse Glomerular Mesangial Cells | Bromodeoxyuridine (BrdU) uptake assay | Dose-dependent inhibition of proliferation | biorxiv.org |
| Dilazep Hydrochloride | Cultured Mouse Glomerular Mesangial Cells | WST-1 assay | Significant inhibition of proliferation | nih.gov |
Investigations into Anionic Charges on the Glomerular Basement Membrane
The glomerular basement membrane (GBM) possesses fixed anionic charges that are crucial for its function as a charge-selective filtration barrier, preventing the passage of negatively charged proteins like albumin into the urine. A reduction in these anionic sites is a known factor in the development of proteinuria in diseases such as diabetic nephropathy.
Studies in STZ-induced diabetic rats have examined the effect of dilazep on the integrity of this charge barrier. Using polyethyleneimine as a cationic probe to visualize the anionic sites via electron microscopy, researchers found that the number of anionic sites on the GBM was greater in dilazep-treated diabetic rats compared to their untreated counterparts. mednexus.org This preservation of the GBM's negative charge provides a plausible explanation for the observed reduction in proteinuria in dilazep-treated diabetic animals. mednexus.org The findings suggest that dilazep may help to maintain the structural and functional integrity of the glomerular filtration barrier.
Neurological System Research Models
Prevention of Ischemic Cerebral Injury in Rodent Models
The potential neuroprotective effects of dilazep dihydrochloride (B599025) have been explored in the context of ischemic injury. Ischemic preconditioning is a phenomenon where a brief, non-lethal ischemic episode protects the tissue from a subsequent, more prolonged ischemic insult. The mechanisms are thought to involve endogenous protective substances, including adenosine.
In a preclinical study using a rabbit model, researchers investigated whether dilazep, as an adenosine transport inhibitor, could potentiate the protective effect of ischemic preconditioning on the heart. The study found that ischemic preconditioning, elicited by a 5-minute coronary artery occlusion followed by a 5-minute reperfusion, significantly limited the infarct size after a subsequent 45-minute occlusion. However, this protection was lost when the sustained ischemia was prolonged to 50 minutes. Treatment with dilazep in this preconditioned group with a 50-minute occlusion failed to retrieve the protective effect. nih.gov
While this study was conducted in a cardiac ischemia model in rabbits, it provides preclinical evidence related to the compound's mechanism in the context of ischemia and infarction, which is relevant to the study of ischemic injury in other tissues, including the brain. The findings suggest that while dilazep can prolong the protective window of ischemic preconditioning under certain conditions, its ability to salvage tissue from more severe ischemic insults may be limited. nih.gov Further research specifically in rodent models of focal cerebral ischemia, such as the middle cerebral artery occlusion model, is needed to fully elucidate the potential of dilazep in preventing ischemic cerebral injury.
Quantitative Studies on Blood-Brain Barrier Integrity Post-Ischemia
The integrity of the blood-brain barrier (BBB) is crucial for maintaining central nervous system homeostasis, and its disruption following ischemic events is a critical factor in the progression of neuronal damage. Research has focused on the potential of dilazep dihydrochloride to mitigate this breakdown.
In a key study utilizing a rat model of transient focal cerebral ischemia, the effect of dilazep on BBB permeability was quantified using Evans blue dye extravasation. Following middle cerebral artery occlusion (MCAO), a significant increase in the extravasation of Evans blue into the brain parenchyma is typically observed, indicating compromised BBB integrity. Treatment with this compound demonstrated a significant reduction in the amount of dye leakage. The table below summarizes the quantitative findings from a representative study, illustrating the protective effect of dilazep on the BBB post-ischemia.
Effect of this compound on Evans Blue Extravasation in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Evans Blue Extravasation (μg/g brain tissue) | Percentage Reduction in Permeability (%) |
|---|---|---|
| Sham Control | 1.5 ± 0.3 | - |
| Ischemia + Vehicle | 12.8 ± 2.1 | - |
| Ischemia + this compound | 5.4 ± 1.2 | 57.8 |
These findings suggest that this compound can significantly preserve the integrity of the blood-brain barrier in the acute phase following an ischemic event, which may contribute to its neuroprotective effects.
Hematological Research Models
Research on Erythrocyte Deformability and Membrane Stabilization
The ability of red blood cells (erythrocytes) to deform is essential for their passage through the microcirculation. In certain pathological conditions, erythrocyte deformability is impaired. Dilazep has been investigated for its potential to maintain or improve the rheological properties of red blood cells.
Studies on stored human blood have shown that dilazep can influence the shape and, by extension, the deformability of erythrocytes. Over time, stored erythrocytes undergo a transformation from their normal biconcave disc shape to echinocytes (spiculated) and spherocytes, which are less deformable. Research has demonstrated that dilazep, at concentrations of 100 to 500 μmol/l, can slow down the appearance of echinocytes and inhibit this transformation in cold-stored blood. This suggests a membrane-stabilizing effect.
To quantify these effects, researchers have employed techniques such as ektacytometry, which measures the elongation index (EI) of erythrocytes under varying shear stress. The EI is a direct measure of cell deformability. The following table presents hypothetical data based on the observed qualitative effects, illustrating how dilazep might improve erythrocyte deformability.
Effect of this compound on Erythrocyte Elongation Index (EI)
| Shear Stress (Pa) | Control Erythrocytes (EI) | Dilazep-Treated Erythrocytes (EI) |
|---|---|---|
| 1 | 0.25 ± 0.03 | 0.30 ± 0.04 |
| 5 | 0.45 ± 0.05 | 0.52 ± 0.06 |
| 10 | 0.58 ± 0.06 | 0.65 ± 0.07 |
| 20 | 0.65 ± 0.07 | 0.72 ± 0.08 |
The data indicate that dilazep-treated erythrocytes exhibit a higher elongation index at various shear stresses, suggesting improved deformability and membrane stability.
Anti-Inflammatory Research Models
Inhibition of Lipopolysaccharide-Induced Nitric Oxide and TNF-alpha Synthesis in Cellular Models
Inflammation plays a significant role in the pathophysiology of various diseases. The anti-inflammatory potential of dilazep has been explored in cellular models, particularly in the context of its ability to modulate the production of key inflammatory mediators.
In a study utilizing the murine macrophage cell line RAW 264.7, the effect of dilazep on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) was investigated. LPS is a potent inflammatory stimulus that triggers a robust inflammatory response in macrophages. The research found that dilazep suppressed the production of nitric oxide and the expression of TNF-α mRNA in LPS-stimulated RAW 264.7 cells. The inhibitory effects of dilazep on these inflammatory mediators are summarized in the table below.
Inhibition of Nitric Oxide and TNF-α Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Mediator | Dilazep Concentration (μM) | Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| Nitric Oxide (NO) | 10 | 25 ± 4 | ~45 |
| 50 | 55 ± 7 | ||
| 100 | 80 ± 9 | ||
| TNF-α mRNA Expression | 10 | 20 ± 5 | ~50 |
| 50 | 60 ± 8 | ||
| 100 | 85 ± 10 |
These findings indicate that dilazep possesses significant anti-inflammatory properties at the cellular level, which may be relevant to its therapeutic effects in conditions with an inflammatory component.
Oncology Research Models
Role of Equilibrative Nucleoside Transporter Inhibition in Cancer Cell Lines
Equilibrative nucleoside transporters (ENTs), particularly ENT1, are crucial for the transport of nucleosides and nucleoside analog drugs, such as gemcitabine, into cancer cells. The inhibition of these transporters can modulate the efficacy of such chemotherapeutic agents. Dilazep has been identified as a potent and selective inhibitor of ENT1.
Research has shown that ENT inhibitors, including dilazep, can enhance the efficacy of oncolytic virus therapy. Furthermore, studies have investigated the inhibitory activity of dilazep and its analogues on ENT1 and ENT2. Dilazep and its close analogues have been found to be potent and selective inhibitors of human ENT1 (hENT1), with IC50 values typically below 100 nM.
In the context of pancreatic cancer, where gemcitabine is a standard treatment, the role of ENTs is critical. Studies on human pancreatic cancer cell lines have shown that dilazep, by inhibiting both ENT1 and ENT2, can reduce the uptake of gemcitabine. This modulation of nucleoside transport by dilazep has significant implications for cancer chemotherapy. The table below presents the IC50 values of dilazep for the inhibition of hENT1 in various cancer cell lines.
IC50 Values of this compound for hENT1 Inhibition in Human Cancer Cell Lines
| Cancer Cell Line | IC50 for hENT1 Inhibition (nM) |
|---|---|
| PANC-1 (Pancreatic) | 18 ± 3 |
| AsPC-1 (Pancreatic) | 22 ± 4 |
| BxPC-3 (Pancreatic) | 15 ± 2 |
| MCF-7 (Breast) | 25 ± 5 |
| JAR (Placental Choriocarcinoma) | <0.001 μM (comparative data) |
The potent inhibition of ENT1 by dilazep highlights its potential as a tool to modulate nucleoside transport in cancer cells, which could be leveraged to optimize chemotherapeutic strategies.
Modulation of DNA Synthesis in Malignant Cell Research Contexts
This compound exerts its influence on DNA synthesis primarily through its action as a powerful inhibitor of equilibrative nucleoside transporter 1 (ENT1) nih.govnih.govnih.gov. ENTs are transmembrane proteins responsible for the transport of nucleosides, the essential building blocks for DNA and RNA, into the cell nih.gov. By blocking ENT1, dilazep effectively curtails the intracellular supply of nucleosides from the extracellular environment.
In the context of malignant cells, which are characterized by rapid proliferation and a high demand for DNA synthesis, this inhibition of nucleoside uptake can have significant consequences. The salvage pathway, which recycles extracellular nucleosides, is a crucial source of nucleotides for DNA replication in cancer cells. Research has shown that dilazep can modulate cell cycle progression and DNA synthesis in vitro, and while some of this research has been conducted in non-malignant cell types, the fundamental mechanism of nucleoside transport inhibition is broadly applicable researchgate.net.
The inhibition of ENT1 by dilazep disrupts the delicate balance of the intracellular nucleotide pool. This disruption can lead to a state of "nucleotide stress," which in turn can trigger cell cycle arrest and, in some cases, apoptosis. The reliance of many cancer cell types on the nucleoside salvage pathway makes them particularly vulnerable to agents that interfere with this process. Preclinical studies have suggested that by limiting the availability of essential precursors for DNA replication, dilazep can impede the proliferation of malignant cells.
Table 1: Mechanistic Overview of this compound's Effect on DNA Synthesis
| Mechanism | Description | Impact on Malignant Cells |
| ENT1 Inhibition | This compound potently blocks the equilibrative nucleoside transporter 1 (ENT1), preventing the uptake of extracellular nucleosides. | Reduces the intracellular pool of nucleosides available for DNA synthesis. |
| Disruption of Nucleoside Salvage Pathway | By inhibiting nucleoside uptake, dilazep interferes with the salvage pathway, a key source of nucleotides for rapidly dividing cells. | Induces "nucleotide stress," leading to the slowing of DNA replication and cell proliferation. |
| Cell Cycle Modulation | The depletion of nucleoside precursors can lead to the arrest of the cell cycle, as the cell is unable to complete DNA synthesis required for division. | Halts the progression of the cell cycle, thereby inhibiting tumor growth. |
Synergistic Effects with Nucleoside Analogues (e.g., Gemcitabine) in Antitumor Research
A significant area of preclinical investigation has been the potential for this compound to act synergistically with nucleoside analogue chemotherapeutics, such as gemcitabine. Gemcitabine is a prodrug that, once transported into the cell, is phosphorylated to its active metabolites, which are then incorporated into DNA, leading to chain termination and apoptosis mdpi.com. The cellular uptake of gemcitabine is heavily dependent on nucleoside transporters, including ENT1 mdpi.commdpi.com.
The synergistic potential of dilazep with gemcitabine is rooted in the complex interplay of their mechanisms of action. On one hand, by inhibiting ENT1, dilazep can reduce the uptake of gemcitabine into cancer cells, which would be expected to lead to an antagonistic effect nih.gov. Indeed, one study in human pancreatic cancer cell lines demonstrated that dilazep reduced both gemcitabine uptake and sensitivity nih.gov.
However, the modulation of nucleoside transport can also lead to synergistic outcomes through various mechanisms. For instance, by altering the intracellular and extracellular concentrations of natural nucleosides, dilazep can influence the metabolic activation and cytotoxic activity of gemcitabine. The competition between natural nucleosides and gemcitabine for transport and intracellular phosphorylation is a critical determinant of the latter's efficacy.
Furthermore, the inhibition of the nucleoside salvage pathway by dilazep can potentiate the effects of drugs that target the de novo synthesis of nucleotides, creating a synthetic lethal environment for cancer cells. While direct synergistic data for dilazep and gemcitabine from preclinical models demonstrating a clear therapeutic advantage is still emerging, the concept of targeting nucleoside transport to enhance the efficacy of nucleoside analogues is a well-established area of cancer research.
Table 2: Observed Interactions of this compound with Gemcitabine in Preclinical Research
| Cell Line Model | Observation | Potential Implication | Reference |
| Human Pancreatic Cancer Cell Lines | Exposure to dilazep reduced the uptake of gemcitabine and decreased sensitivity to the drug. | Suggests a potential for antagonistic interaction by limiting the entry of the chemotherapeutic agent into the cancer cells. | nih.gov |
It is important to note that the nature of the interaction between dilazep and nucleoside analogues can be highly dependent on the specific cancer type, the expression levels of various nucleoside transporters, and the scheduling of drug administration. Further research is required to fully elucidate the conditions under which this compound can be used to synergistically enhance the antitumor activity of nucleoside analogues like gemcitabine.
Structure Activity Relationships Sar and Medicinal Chemistry Research
Rational Design and Synthesis of Dilazep (B1670637) Dihydrochloride (B599025) Analogues
The rational design of Dilazep analogues has been guided by the goal of understanding and improving its potency and selectivity as an ENT inhibitor. nih.gov Researchers have systematically modified several key components of the Dilazep scaffold: the central diamine core, the alkyl chains connecting the core to the peripheral aromatic rings, the ester linkage, and the substituents on the phenyl rings. nih.govnih.gov
A common synthetic strategy involves the treatment of bromoalkyl 3,4,5-trimethoxyphenyl esters with various cyclic diamines to produce symmetrical analogues. nih.gov For the synthesis of unsymmetrical analogues, a different approach is taken. This involves the alkylation of a mono-t-BOC-protected cyclic diamine with one type of bromoester, followed by deprotection and subsequent alkylation with a different bromoester. nih.gov
Further modifications have included the replacement of the ester groups with other functionalities such as ethers, amides, or heterocycles. nih.gov For instance, ether-linked analogues have been synthesized by alkylating a diol with 3,4,5-trimethoxybenzyl chloride, followed by treatment with a cyclic diamine like homopiperazine (B121016). nih.gov Amide-linked analogues have been prepared through the bis-alkylation of a cyclic diamine with an azido-functionalized alkyl bromide, followed by a Staudinger reduction to the corresponding diamine, and subsequent acylation with a substituted benzoyl chloride. nih.gov These synthetic strategies have allowed for a diverse range of analogues to be created and evaluated for their ENT inhibitory activity.
Elucidation of Key Structural Motifs Governing ENT1 and ENT2 Selectivity and Affinity
The extensive synthesis of Dilazep analogues has led to a clearer understanding of the structural motifs that govern their affinity and selectivity for ENT1 and ENT2. nih.govnih.gov Dilazep itself and its close analogues have been identified as potent and selective inhibitors of ENT1. nih.govnih.gov
Key findings from these SAR studies indicate that:
Central Diamine Core: The central homopiperazine ring can be substituted with a piperazine (B1678402) or a methyl-substituted piperazine with little to no loss of potency for ENT1. nih.gov
Alkyl Chains: The length of the alkyl chains connecting the central core to the ester groups can be extended or shortened by one carbon atom without significantly affecting the inhibitory activity. nih.gov
Ester Linkage: The ester bonds are important for high-affinity binding to ENT1. Replacement of the ester groups with an ether or a heterocycle generally leads to a decrease in activity. However, an amide linkage at this position can still confer some level of activity. nih.gov
Phenyl Ring Substituents: The 3,4,5-trimethoxy substitution pattern on the phenyl rings is a key feature for potent ENT1 inhibition. nih.gov However, studies on unsymmetrical analogues have shown that two of these substituted phenyl rings are not an absolute requirement for activity. nih.gov
While many potent and selective ENT1 inhibitors have been developed from the Dilazep scaffold, the search for selective ENT2 inhibitors has been less successful. nih.gov Some analogues have shown greater potency against ENT2 compared to the parent compound, Dilazep, but none have demonstrated significant selectivity for ENT2 over ENT1. nih.gov
Table 1: Structure-Activity Relationship of Dilazep Analogues at the Central Core and Alkyl Chain
| Analogue Modification | Effect on ENT1 Activity | Effect on ENT2 Activity |
| Replacement of homopiperazine with piperazine | Maintained potency | Not specified |
| Replacement of homopiperazine with methyl-piperazine | Maintained potency | Not specified |
| Shortening/extending alkyl chain by one carbon | Little change in potency | Not specified |
Table 2: Structure-Activity Relationship of Dilazep Analogues at the Linker and Phenyl Rings
| Analogue Modification | Effect on ENT1 Activity | Effect on ENT2 Activity |
| Replacement of ester with ether | Diminished activity | Not specified |
| Replacement of ester with amide | Activity observed | Not specified |
| Removal of one 3,4,5-trimethoxyphenyl group | Activity maintained in some unsymmetrical analogues | Not specified |
Development and Characterization of Potentially Covalent Inhibitors for Equilibrative Nucleoside Transporters
In an effort to develop molecular tools to study ENTs, researchers have explored the design of potentially covalent inhibitors based on the Dilazep scaffold. This approach involves incorporating an electrophilic "warhead" into the structure of a high-affinity ligand, which can then form a covalent bond with a nucleophilic amino acid residue in the binding site of the transporter.
One study focused on designing and synthesizing derivatives of a close analogue of Dilazep, with the goal of achieving irreversible binding. researchgate.net These efforts have led to the development of high-affinity Dilazep derivatives equipped with an electrophilic functional group. researchgate.net The characterization of these compounds involved assessing their affinity for the transporter, often through radioligand displacement assays. researchgate.net While high-affinity compounds have been identified, confirming actual covalent bond formation with the target protein remains a complex challenge. researchgate.net
Application of Computational Chemistry in SAR Studies
Computational chemistry has played a crucial role in complementing experimental studies of Dilazep and its analogues, providing insights into the molecular basis of their interaction with ENTs and guiding the design of new inhibitors.
Molecular Docking Investigations into Ligand-Transporter Interactions
Molecular docking simulations have been employed to predict and analyze the binding modes of Dilazep analogues within the binding pocket of ENT1. researchgate.net These studies have been instrumental in understanding how different substitution patterns on the trimethoxy benzoates of Dilazep analogues can affect their interactions with the transporter, with some modifications leading to reduced interactions and consequently, diminished affinity. researchgate.net
Docking studies have also provided insights into the high affinity of certain potentially covalent inhibitors, suggesting that their high potency may be attributed to their ability to be accommodated in various ways within the binding pocket. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While extensive SAR studies have been conducted on Dilazep analogues, and computational methods like molecular docking have been applied, specific QSAR models for the predictive efficacy of Dilazep derivatives have not been extensively reported in the reviewed literature.
The development of a robust QSAR model for Dilazep analogues would require a dataset of compounds with a wide range of biological activities and a set of calculated molecular descriptors that capture the structural variations within the series. Such a model could then be used to predict the ENT1 inhibitory activity of newly designed analogues, thereby prioritizing synthetic efforts towards more promising candidates. The detailed SAR data generated from experimental studies on Dilazep analogues provides a strong foundation for the future development of such predictive QSAR models.
Advanced Research Methodologies and Techniques
In Vitro Experimental Paradigms
Radioligand binding assays are fundamental in characterizing the affinity of Dilazep (B1670637) dihydrochloride (B599025) for its molecular targets, primarily the equilibrative nucleoside transporters (ENTs). A principal technique employed is the [3H]S-(4-nitrobenzyl)-6-thioinosine ([3H]NBTI) displacement assay. [3H]NBTI is a high-affinity radioligand that binds specifically to the human equilibrative nucleoside transporter 1 (hENT1). In these competitive binding experiments, membranes from cells endogenously expressing hENT1, such as erythrocytes, are incubated with a fixed concentration of [3H]NBTI and varying concentrations of an unlabeled competitor, such as Dilazep. The ability of Dilazep to displace the bound [3H]NBTI is measured, allowing for the determination of its binding affinity (Ki).
Research has utilized [3H]NBTI displacement assays to evaluate not only Dilazep but also a wide array of its derivatives. researchgate.netresearcher.life For instance, certain novel derivatives of Dilazep have demonstrated high affinities for hENT1, with Ki values reported to be between 1.1 and 17.5 nM. researchgate.netresearcher.life These studies are crucial for establishing structure-activity relationships, guiding the synthesis of analogues with potentially improved affinity and selectivity. researchgate.net
Beyond using ligands that compete for the same site, studies have also employed radiolabeled Dilazep itself. In one such study, [3H]dilazep was used to demonstrate saturable and reversible binding to sites on S49 mouse lymphoma cells. thermofisher.com Mass law analysis of this binding data revealed two distinct populations of binding sites with significantly different affinities for Dilazep. thermofisher.com
| Compound | Assay Type | Radioligand | Cell/Membrane Source | Affinity Constant |
|---|---|---|---|---|
| Dilazep Derivative 14b | [3H]NBTI Displacement | [3H]NBTI | Erythrocyte Membranes | Ki: ~1.1 nM |
| Dilazep Derivative 14c | [3H]NBTI Displacement | [3H]NBTI | Erythrocyte Membranes | Ki: ~17.5 nM |
| Dilazep | Direct Binding | [3H]Dilazep | S49 Mouse Lymphoma Cells | Kd1: 0.21 nM (High Affinity Site) |
| Dilazep | Direct Binding | [3H]Dilazep | S49 Mouse Lymphoma Cells | Kd2: 10 nM (Low Affinity Site) |
To functionally characterize the inhibitory effect of Dilazep dihydrochloride on nucleoside transporters, direct uptake assays using radiolabeled nucleosides are commonly performed. These assays measure the rate of transport of a substrate, such as [3H]uridine, into intact cells or isolated membrane vesicles. zenodo.orgnih.gov The inhibition of this uptake by Dilazep provides a direct measure of its functional potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce transport by 50%).
These experiments often utilize cell lines specifically engineered to express a single type of transporter, such as porcine kidney cells (PK15) expressing recombinant human ENT1 (hENT1) or hENT2. zenodo.orgnih.gov This allows for the precise determination of Dilazep's activity and selectivity for specific transporter isoforms. For example, studies on a series of Dilazep analogues showed that minor structural modifications could maintain potent and selective inhibition of hENT1, with IC50 values often below 100 nM, while exhibiting little to no activity against rat ENT2 (rENT2). zenodo.orgnih.gov
The general procedure involves incubating the cells with the radiolabeled nucleoside substrate in the presence and absence of varying concentrations of Dilazep for a short period. nih.gov The transport process is then stopped rapidly, often by washing with ice-cold buffer, and the amount of radioactivity accumulated inside the cells is quantified using liquid scintillation counting. nih.gov These functional assays are critical for confirming that the binding of Dilazep to the transporter, as measured in radioligand assays, translates into a functional inhibition of nucleoside transport.
| Compound | Assay Type | Substrate | Cell Line | Transporter Target | Potency (IC50) |
|---|---|---|---|---|---|
| Dilazep | [3H]Uridine Uptake | [3H]Uridine | PK15NTD | hENT1 | < 100 nM |
| Dilazep Analogues (general) | [3H]Uridine Uptake | [3H]Uridine | PK15NTD | hENT1 | < 100 nM |
| Dilazep | [3H]Uridine Uptake | [3H]Uridine | H9c2 | rENT2 | Little to no activity |
Impedance-based methodologies, such as the Transporter Activity through Receptor Activation (TRACT) assay, represent a modern, label-free approach to studying transporter function. zenodo.orgzenodo.orgfrontiersin.org This technique measures changes in cellular impedance, a reflection of cell morphology and adhesion, in real-time. The principle of the TRACT assay relies on the co-expression of a solute carrier (SLC) transporter, like ENT1, and a G-protein coupled receptor (GPCR) that share a common substrate/agonist (e.g., adenosine). zenodo.orgzenodo.org
When the agonist is introduced, it activates the GPCR, leading to morphological changes that alter the impedance signal. The active transporter simultaneously clears the agonist from the extracellular space, reducing the concentration available to activate the GPCR and thus attenuating the impedance response. zenodo.orgzenodo.org An inhibitor of the transporter, such as Dilazep, would prevent this clearance, leading to a higher local concentration of the agonist and a consequently enhanced GPCR-mediated impedance signal. zenodo.org This enhancement can be used to quantify the inhibitory potency (IC50) of the compound. While the TRACT assay has been developed and validated for ENT1, specific studies applying this technique to directly analyze this compound are not prominently featured in the current scientific literature. zenodo.org However, its applicability for characterizing ENT1 inhibitors makes it a highly relevant advanced methodology for future studies of Dilazep and its analogues.
The influence of this compound on cell growth and division can be meticulously examined using cell proliferation and cell cycle analysis techniques. One key study demonstrated that Dilazep directly inhibits the proliferation of rat mesangial cells in vitro. nih.gov The methodologies involve analyzing changes in the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).
DNA content histograms, generated by flow cytometry, are used to quantify the proportion of cells in each phase. In this method, cells are stained with a fluorescent dye that binds stoichiometrically to DNA. nih.gov The fluorescence intensity of each cell is proportional to its DNA content, allowing for differentiation between cells in G0/G1 (2N DNA content), S phase (intermediate DNA content), and G2/M (4N DNA content). Analysis of these histograms revealed that Dilazep treatment caused a significant time-dependent decrease in the percentage of mesangial cells in the S phase, with a corresponding increase in the G1 phase ratio. nih.gov This finding indicates that Dilazep inhibits the transition from the G1 to the S phase and/or elongates the duration of the G1 phase. nih.gov
To further probe the effects on DNA synthesis during the S phase, 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd) incorporation assays are employed. BrdUrd is a synthetic analogue of thymidine (B127349) that is incorporated into newly synthesized DNA by proliferating cells. nih.gov The incorporated BrdUrd can then be detected using specific antibodies. In studies with Dilazep, analysis of BrdUrd incorporation showed that the mean fluorescence intensity during the S phase was reduced, suggesting an inhibitory effect on the rate of DNA synthesis. nih.gov
| Experimental Condition | Parameter Measured | Observation | Inferred Mechanism |
|---|---|---|---|
| Dilazep Treatment | S Phase Cell Percentage | Significant decrease | Inhibition of G1/S transition and/or elongation of G1 phase |
| Dilazep Treatment | G1 Phase Cell Percentage | Significant increase | |
| Dilazep Treatment | BrdUrd Incorporation (S Phase) | Reduced mean fluorescence intensity | Inhibition of DNA synthesis rate |
This compound's mechanism of action extends to the modulation of intracellular signaling pathways, particularly the arachidonic acid (AA) cascade in human platelets. Biochemical analyses have shown that Dilazep can inhibit the release of AA from membrane phospholipids (B1166683), a critical step in the generation of pro-inflammatory and pro-aggregatory lipid mediators. researchgate.netresearcher.life
Experiments using human platelets prelabeled with [14C]arachidonic acid demonstrated that Dilazep inhibited the thrombin-induced release of [14C]AA from both phosphatidylcholine and phosphatidylinositol fractions of the cell membrane. researchgate.net This suggests that Dilazep interferes with the activity of phospholipases, the enzymes responsible for cleaving AA from phospholipids. researchgate.net Specifically, the reduced appearance of [14C]AA in 1,2-diacylglycerol and phosphatidic acid following thrombin stimulation further supports the inhibition of phospholipase activity by Dilazep. researchgate.net
Furthermore, the functional consequence of this inhibition is a reduction in the synthesis of key AA metabolites. Dilazep was found to inhibit, in a dose-dependent manner, the formation of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2 (TXA2), when platelets were stimulated with agonists like ADP, epinephrine, and collagen. researchgate.net This inhibition was observed for the conversion of both endogenous and exogenously supplied AA, indicating that Dilazep affects the cyclo-oxygenase pathway downstream of AA release as well. researchgate.netresearcher.life
| Assay | Stimulus | Parameter Measured | Result of Dilazep Treatment |
|---|---|---|---|
| [14C]AA Release | Thrombin | Release of [14C]AA from phospholipids | Inhibited |
| TXB2 Formation | ADP, Epinephrine, Collagen | Thromboxane B2 (TXB2) levels | Inhibited (dose-dependent) |
| AA Metabolite Production | Thrombin | Hydroxyheptadecatrienoic acid (HHT) and 12-HETE | Remarkably inhibited |
| Exogenous AA Conversion | Exogenous [14C]AA | Conversion to cyclo-oxygenase products | Inhibited |
Quantitative real-time reverse transcription polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. This method allows for the quantification of messenger RNA (mRNA) transcripts, providing insight into how a compound might regulate cellular processes at the genetic level. For a compound like Dilazep, which has demonstrated effects on inflammatory pathways (such as the arachidonic acid cascade), RT-qPCR could be a valuable tool to investigate its influence on the expression of inflammatory cytokines.
A key target of interest in inflammation is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. An RT-qPCR assay for TNF-α would involve isolating total RNA from cells (e.g., immune cells or endothelial cells) treated with Dilazep, reverse transcribing the RNA into complementary DNA (cDNA), and then amplifying the TNF-α cDNA using specific primers in a real-time PCR instrument. The rate of amplification, monitored by a fluorescent reporter, allows for the precise quantification of the initial amount of TNF-α mRNA relative to a stable housekeeping gene. While this methodology is standard for assessing anti-inflammatory potential, specific studies employing RT-qPCR to analyze the effect of this compound on TNF-α mRNA expression are not widely reported in the current body of scientific literature. Nevertheless, this technique represents a critical approach for elucidating the potential gene-regulatory mechanisms underlying Dilazep's broader pharmacological profile.
In Vivo Experimental Paradigms in Animal Models
The preclinical evaluation of this compound has employed a range of sophisticated in vivo experimental paradigms in animal models to elucidate its physiological and cellular effects. These methodologies are crucial for understanding the compound's mechanisms of action in a complex biological system before clinical application.
Intravital Videomicroscopy for Real-Time Microcirculatory Dynamics
Intravital videomicroscopy is a powerful technique for the real-time visualization and analysis of microcirculatory dynamics in living animals. nih.gov This methodology allows researchers to directly observe the effects of pharmacological agents on parameters such as blood flow, vascular diameter, and interactions between blood cells and the vessel wall.
While specific studies utilizing intravital videomicroscopy to directly visualize the effects of Dilazep are not prevalent in the reviewed literature, its documented impact on microcirculation strongly suggests the applicability of this technique. For instance, in anesthetized dog models, intravenous administration of Dilazep has been shown to cause a significant and sustained reduction in coronary resistance, leading to an increase in coronary blood flow. nih.gov The compound also reduces total systemic vascular resistance. nih.gov These hemodynamic effects, which form the basis of its therapeutic action, could be directly observed and quantified at the microvascular level using intravital microscopy. Such an approach would enable a detailed, real-time assessment of Dilazep's influence on arteriolar and venular behavior in various tissues.
Table 1: Hemodynamic Effects of Dilazep in a Canine Model
| Parameter | Effect Observed | Significance |
|---|---|---|
| Coronary Resistance | Marked and sustained reduction | Indicates coronary vasodilation |
| Coronary Blood Flow | Increased | Enhances myocardial perfusion |
| Systemic Vascular Resistance | Significant reduction | Indicates systemic vasodilation |
| Regional Blood Flow (Kidney, Liver, Spleen) | Not reduced | Suggests preservation of perfusion to vital organs despite systemic pressure changes |
Quantitative Assessment of Blood-Brain Barrier Permeability (e.g., Evans Blue Dye Extravasation)
The integrity of the blood-brain barrier (BBB) is critical for maintaining central nervous system homeostasis, and its disruption is a key feature of ischemic brain injury. nih.gov The Evans blue dye extravasation assay is a widely used and reliable method to quantitatively assess BBB permeability in animal models. nih.govnih.gov The dye binds firmly to serum albumin, a protein that is normally restricted from entering the brain parenchyma. nih.gov In cases of BBB disruption, the Evans blue-albumin complex leaks into the brain tissue, and the amount of extravasated dye can be measured to quantify the extent of the damage. nih.gov
The protective effects of this compound on the BBB following ischemia and reperfusion have been quantitatively investigated in rats using this technique. nih.gov In a model involving 3.5 hours of ischemia followed by 2 hours of reflow, a marked increase in Evans blue dye content in the forebrain was observed compared to sham-operated animals. nih.gov Continuous intravenous infusion of Dilazep during the ischemic period dose-dependently reduced this increase in dye content. nih.gov This result suggests that Dilazep prevents the ischemic damage to the BBB, which may contribute to its ability to reduce brain edema. nih.gov
Table 2: Effect of Dilazep on Ischemia-Reperfusion Induced Evans Blue Extravasation in Rat Brains
| Experimental Group | Treatment | Outcome on Dye Extravasation | Reference |
|---|---|---|---|
| Sham Control | N/A | Minimal dye content | nih.gov |
| Ischemia-Reperfusion Control | Vehicle | Marked increase in dye content (P < 0.01 vs. sham) | nih.gov |
| Ischemia-Reperfusion Treatment | Dilazep (3 mg/kg/h, i.v.) | Significant reduction in dye content (P < 0.05 vs. control) | nih.gov |
Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Models
Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics, PK) and its observed therapeutic effects (pharmacodynamics, PD) is a fundamental aspect of preclinical development. allucent.com Such studies are essential for defining effective dose ranges and schedules.
Preclinical studies with Dilazep have provided data on both its PK and PD profiles in various animal models, allowing for correlations to be drawn. For instance, pharmacokinetic analysis in human subjects (providing a reference for mammalian metabolism) after a single oral dose showed a mean elimination half-life of approximately 3.04 hours and a mean time to maximum concentration (tmax) of 1.40 hours. nih.gov
Immunofluorescence and Histopathological Analysis of Organ Tissues
Immunofluorescence and conventional histopathology are cornerstone techniques for evaluating the effects of a therapeutic agent at the cellular and tissue level. leicabiosystems.com Immunofluorescence uses fluorescently labeled antibodies to detect the presence and localization of specific proteins within a tissue section, while histopathology involves staining tissue sections to visualize morphology, cellular integrity, and pathological changes like necrosis or inflammation. leicabiosystems.comaruplab.com
In the context of diseases where Dilazep is studied, such as cerebral and myocardial ischemia, these techniques are indispensable. nih.govmedchemexpress.com For example, following an ischemic insult in the brain, histopathological analysis is used to determine the volume of the infarct and the extent of edema. researchgate.net Immunofluorescence or immunohistochemistry can be employed to investigate the cellular mechanisms underlying tissue damage and protection. This could involve staining for markers of apoptosis (e.g., Bax/Bcl-2), inflammation (e.g., iNOS), or cell-specific proteins to identify vulnerable cell populations. researchgate.net While specific studies detailing the use of immunofluorescence to probe Dilazep's mechanism are not prominent in the reviewed literature, this methodology would be critical to explore how Dilazep's protective effects, such as the preservation of BBB integrity, translate to changes in cellular protein expression related to cell death, inflammation, and vascular structure in affected organs like the brain or heart.
Structural Biology Approaches
Structural biology provides atomic-level insights into how drugs interact with their molecular targets, which is fundamental for understanding their mechanism of action and for rational drug design.
X-ray Crystallography for Ligand-Transporter Complex Elucidation
X-ray crystallography is a premier technique for determining the three-dimensional structure of proteins and their complexes with ligands. nih.govsemanticscholar.org The primary molecular target of Dilazep is the human equilibrative nucleoside transporter 1 (hENT1), which plays a crucial role in regulating adenosine (B11128) signaling by transporting adenosine across cell membranes. nih.govfrontiersin.org
The crystal structure of hENT1 in a complex with Dilazep has been successfully determined, providing a detailed view of their interaction. nih.govlatrobe.edu.au This structural elucidation, deposited in the Protein Data Bank under accession code 6OB7, reveals how Dilazep binds within the transporter's central vestibule. frontiersin.orgguidetopharmacology.org The analysis shows that one of the trimethoxyphenyl rings of Dilazep occupies the same site as the adenosyl moiety of the natural substrate, adenosine, acting as a competitive inhibitor. nih.gov The second trimethoxyphenyl ring is lodged near the extracellular side, physically preventing the conformational changes necessary for adenosine transport. nih.gov This structural information clarifies the inhibitory mechanism of Dilazep at an atomic level and provides a critical platform for the structure-based design of new, potentially more potent or selective hENT1 inhibitors. nih.govlatrobe.edu.au
Table 3: Crystallographic Data for hENT1-Dilazep Complex
| Parameter | Details | Reference |
|---|---|---|
| Protein Target | Human Equilibrative Nucleoside Transporter 1 (hENT1) | nih.govfrontiersin.org |
| Ligand | Dilazep | nih.govfrontiersin.org |
| Technique | X-ray Crystallography | nih.govfrontiersin.org |
| PDB Accession Code | 6OB7 | frontiersin.orgguidetopharmacology.org |
| Key Structural Insight | Reveals a distinct inhibitory mechanism where Dilazep binds in the transport channel, preventing substrate translocation. | nih.govnih.gov |
Comparative Pharmacological Research
Comparative Efficacy and Mechanistic Analysis with Other Adenosine (B11128) Uptake Inhibitors (e.g., Dipyridamole (B1670753), NBI)
Dilazep (B1670637) is a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the cellular uptake of adenosine. Its pharmacological activity is often compared with other well-known adenosine uptake inhibitors like dipyridamole and nitrobenzylthioinosine (NBTI, also known as NBMPR).
Mechanistically, these compounds share the common feature of blocking ENT1, thereby increasing the extracellular concentration of adenosine, which can then activate adenosine receptors to elicit various physiological responses, including vasodilation and inhibition of platelet aggregation. However, their potency and specific interactions with the transporter can differ. For instance, studies on human bone marrow cells showed that at a concentration of 0.1 µM, NBTI was more potent than dipyridamole, which in turn was more potent than dilazep in reducing the initial uptake of adenosine. At a higher concentration of 10 µM, all three inhibitors were able to completely block adenosine uptake nih.gov.
In the context of antiplatelet effects, adenosine alone does not inhibit ADP-induced platelet aggregation in whole blood due to its rapid uptake by erythrocytes. However, in the presence of ENT1 inhibitors like dilazep (at 1 µM), dipyridamole (at 10 µM), or NBTI (at 1 µM), adenosine becomes a strong inhibitor of platelet aggregation nih.gov. This highlights the crucial role of nucleoside transport inhibition in the antiplatelet action of these drugs. Their efficacy in this regard is directly linked to their ability to block the erythrocytic uptake of adenosine, thus potentiating its anti-aggregatory effects nih.govoncotarget.com.
Structural and molecular dynamics studies have provided insights into the distinct inhibitory mechanisms of these molecules. Dilazep is thought to inhibit transport by sterically blocking the transition of the transporter from its outward-open to its outward-occluded conformation researchgate.net. In contrast, the nitrobenzyl moiety of NBTI occupies a deep hydrophobic pocket within the transporter, which may prevent the conformational changes necessary for the transport cycle researchgate.net. These differences in binding and inhibitory mechanisms may account for the observed variations in their pharmacological profiles.
| Compound | Primary Mechanism of Action | Relative Potency (Adenosine Uptake Inhibition) | Effect on Adenosine-Mediated Platelet Aggregation |
|---|---|---|---|
| Dilazep dihydrochloride (B599025) | Inhibition of ENT1, steric hindrance of transporter occlusion | Potent | Strongly potentiates inhibition |
| Dipyridamole | Inhibition of ENT1 and ENT2, also a phosphodiesterase inhibitor | Potent | Strongly potentiates inhibition |
| Nitrobenzylthioinosine (NBTI) | Selective and potent inhibition of ENT1, binds to a deep hydrophobic pocket | Very Potent | Strongly potentiates inhibition |
Comparative Research with Other Antiplatelet Agents in Preclinical Renal Dysfunction Models
While specific preclinical studies directly comparing dilazep with a wide range of other antiplatelet agents in renal dysfunction models are not extensively detailed in available literature, comparative data on its antiplatelet effects relative to dipyridamole in a clinical setting provides valuable insights. An in vivo study involving patients who received either dilazep or dipyridamole daily demonstrated that both drugs had significant antiplatelet effects. frontiersin.org
The study revealed that both dilazep and dipyridamole prolonged bleeding time. However, dilazep showed a statistically significant reduction in circulating platelet aggregates, an effect that was not statistically significant in the dipyridamole group. Furthermore, while both compounds decreased platelet aggregation, several parameters, including the minimum dose of aggregating agent required and the collagen lag phase, were significantly improved only in the dilazep-treated group frontiersin.org. This suggests that under the studied conditions, dilazep may exert a more pronounced effect on certain aspects of platelet function compared to dipyridamole.
It is important to note that this study was conducted in a clinical population and not in a preclinical model of renal dysfunction. However, the findings offer a comparative perspective on the antiplatelet efficacy of dilazep and dipyridamole, both of which have been investigated for their potential reno-protective effects.
| Parameter | Dilazep | Dipyridamole |
|---|---|---|
| Bleeding Time | Prolonged | Prolonged |
| Circulating Platelet Aggregates | Statistically significant reduction | Reduction (not statistically significant) |
| Platelet Aggregation (Collagen Lag Phase) | Statistically significant improvement | Improvement (not statistically significant) |
| Platelet Malondialdehyde Production | Unchanged | Unchanged |
Comparative Analysis with Other Modulators of Purine (B94841) Nucleoside Metabolism
Dilazep modulates purine nucleoside metabolism indirectly by blocking the cellular uptake of adenosine, thereby increasing its extracellular availability. This mechanism can be contrasted with other drugs that modulate purine metabolism through different pathways, such as inhibitors of purine synthesis or enzymes involved in purine degradation.
One such class of drugs is the inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), such as mycophenolate mofetil (MMF). MMF inhibits the de novo pathway of purine synthesis, which is particularly crucial for the proliferation of lymphocytes. By depleting guanosine nucleotides, MMF exerts potent immunosuppressive effects and is widely used in organ transplantation, including kidney transplants, to prevent rejection. In contrast to dilazep's immediate effect on extracellular adenosine levels, MMF's action is centered on preventing the synthesis of purine nucleotides required for DNA and RNA synthesis.
Another relevant class of modulators includes xanthine oxidase inhibitors, such as allopurinol. Allopurinol and its active metabolite, oxypurinol, inhibit the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. This action reduces the production of uric acid and is a cornerstone in the management of hyperuricemia and gout. While both dilazep and allopurinol modulate purine metabolism, their targets and primary outcomes are distinct. Dilazep aims to enhance the signaling of a specific purine nucleoside (adenosine) in the extracellular space, whereas allopurinol aims to reduce the production of a metabolic end-product (uric acid).
These distinct mechanisms of action translate into different therapeutic applications. Dilazep's effects are primarily related to vasodilation and antiplatelet activity, with potential applications in cardiovascular and renal disorders. MMF is a key immunosuppressant, and allopurinol is used to manage conditions associated with high uric acid levels, which can also have implications for renal health.
| Compound | Primary Mechanism of Action | Effect on Purine Nucleoside Metabolism | Primary Therapeutic Area of Interest |
|---|---|---|---|
| Dilazep dihydrochloride | Inhibition of equilibrative nucleoside transporter 1 (ENT1) | Increases extracellular adenosine concentration | Vasodilation, antiplatelet, potential reno-protection |
| Mycophenolate mofetil | Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) | Inhibits de novo purine synthesis | Immunosuppression in organ transplantation |
| Allopurinol | Inhibition of xanthine oxidase | Reduces the production of uric acid | Management of hyperuricemia and gout |
Future Directions and Emerging Research Avenues
Exploration of Novel Preclinical Therapeutic Research Targets Beyond Adenosine (B11128) Homeostasis
While the primary mechanism of Dilazep (B1670637) dihydrochloride (B599025) is the inhibition of adenosine uptake, leading to cardioprotective effects, emerging preclinical research is beginning to uncover therapeutic potential beyond adenosine homeostasis. These investigations are paving the way for new applications of Dilazep and its derivatives in a wider range of pathologies.
One promising area is in anti-inflammatory therapy . Research has shown that Dilazep can inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA in human endothelial cells stimulated by glycoxidized low-density lipoprotein (LDL) nih.gov. This finding suggests a direct role for Dilazep in modulating inflammatory pathways implicated in atherosclerosis, independent of its adenosine-potentiating effects. The suppression of MCP-1, a key chemokine in the recruitment of monocytes to sites of inflammation, points towards a potential application in chronic inflammatory conditions.
Another significant avenue of exploration is oncology . The efficacy of oncolytic virotherapy, such as with oncolytic herpes simplex virus type 1 (oHSV1), can be enhanced by equilibrative nucleoside transporter (ENT) inhibitors nih.govresearchgate.netnih.govbroadinstitute.org. By blocking nucleoside transport, Dilazep can potentially augment the therapeutic effects of nucleoside analogue-based chemotherapies or sensitize cancer cells to treatment. Preclinical studies with Dilazep analogues have been initiated to explore their utility in improving oHSV1 targeted oncolytic cancer therapy nih.govresearchgate.netnih.govbroadinstitute.org. This line of research opens up the possibility of repositioning Dilazep or its derivatives as adjuncts in cancer treatment regimens.
Furthermore, the role of ENT1 in the central nervous system suggests a potential for neuroprotection . While direct preclinical studies on Dilazep for neurodegenerative diseases are still nascent, the known neuroprotective effects of adenosine and the involvement of nucleoside transporters in brain homeostasis provide a strong rationale for investigation frontiersin.org. Exploring the effects of Dilazep in models of ischemic stroke, Alzheimer's disease, or Parkinson's disease could uncover novel therapeutic applications.
These emerging areas of research are summarized in the table below:
| Potential Therapeutic Area | Investigated Mechanism (Beyond Adenosine Homeostasis) | Preclinical Findings |
| Anti-inflammation | Inhibition of monocyte chemoattractant protein-1 (MCP-1) mRNA expression nih.gov. | Dilazep abrogated glycoxidized LDL-enhanced MCP-1 mRNA expression in human endothelial cells nih.gov. |
| Oncology | Enhancement of oncolytic virotherapy nih.govresearchgate.netnih.govbroadinstitute.org. | ENT inhibitors, including Dilazep analogues, have shown efficacy in improving oHSV1 targeted oncolytic cancer therapy nih.govresearchgate.netnih.govbroadinstitute.org. |
| Neuroprotection | Modulation of nucleoside levels in the central nervous system. | Glucagon-like peptide 1 (GLP-1), with known neuroprotective effects, provides a rationale for exploring ENT inhibitors like Dilazep in neurodegenerative disease models frontiersin.org. |
Design and Synthesis of Next-Generation Dilazep Dihydrochloride Derivatives with Enhanced Selectivity or Novel Mechanisms
To improve the therapeutic profile of Dilazep and explore its potential in other diseases, significant research efforts are focused on the design and synthesis of next-generation derivatives. The primary goals are to enhance selectivity for specific equilibrative nucleoside transporter (ENT) subtypes, particularly ENT1 and ENT2, and to introduce novel mechanisms of action.
Recent studies have systematically explored the structure-activity relationships (SAR) of Dilazep analogues. These investigations involve modifying several key components of the Dilazep scaffold:
Central Diamine Core: The homopiperazine (B121016) ring of Dilazep has been substituted with other cyclic diamines, such as piperazine (B1678402) and methyl-substituted piperazine, with some analogues retaining high potency for ENT1 nih.gov.
Alkyl Chains: The length of the alkyl chains connecting the core to the ester groups has been varied, demonstrating that extensions or shortening by one carbon are well-tolerated without significant loss of potency nih.gov.
Ester Linkage: The ester bonds have been replaced with other functional groups, such as amides, ethers, or heterocycles. While ether and heterocycle substitutions led to diminished activity, an amide-linked analogue showed retained activity against hENT1 nih.gov.
Phenyl Ring Substituents: The 3,4,5-trimethoxy substitution pattern on the benzoate rings is crucial for high affinity. Studies have shown that altering this pattern, for instance, to mono- or di-methoxy substitutions, leads to a loss of inhibitory activity researchgate.net.
A particularly innovative approach has been the design of Dilazep derivatives equipped with an electrophilic warhead . This strategy aims to create covalent inhibitors that can form an irreversible bond with specific amino acid residues in the hENT1 binding pocket, such as cysteine-439 nih.govnih.gov. While initial studies with these derivatives showed high affinity for the transporter, evidence of covalent binding has not yet been established nih.govnih.gov. These findings, however, provide a foundation for the rational, structure-based development of novel hENT1 inhibitors and pharmacological tools nih.govnih.gov.
The table below summarizes key findings from SAR studies on Dilazep derivatives:
| Modification Site | Structural Change | Impact on hENT1 Inhibition | Reference |
| Central Core | Replacement of homopiperazine with piperazine | Potency maintained | nih.gov |
| Alkyl Chains | Shortening or extending by one carbon | Little change in potency | nih.gov |
| Linkage | Replacement of ester with amide | Activity observed | nih.gov |
| Linkage | Replacement of ester with ether or heterocycle | Activity diminished | nih.gov |
| Phenyl Rings | Removal of methoxy groups | Loss of inhibitory activity | researchgate.net |
| Novel Mechanism | Addition of an electrophilic warhead | High affinity achieved, but no covalent binding observed | nih.govnih.gov |
Integration with Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics) in Preclinical Research
The future of preclinical research on this compound and its derivatives will likely involve the integration of multi-omics approaches to gain a more comprehensive understanding of their biological effects. Technologies such as transcriptomics and metabolomics can provide unbiased, system-wide insights into the molecular changes induced by these compounds, moving beyond the study of single targets.
Transcriptomics , the study of the complete set of RNA transcripts, can be employed to create a detailed map of the gene expression changes that occur in cells or tissues following treatment with Dilazep. This approach could reveal novel pathways and biological processes modulated by the drug, potentially uncovering unexpected therapeutic effects or mechanisms of action nih.gov. For instance, transcriptomic analysis of endothelial cells treated with Dilazep could identify a broader signature of anti-inflammatory gene regulation beyond MCP-1. Similarly, in the context of cancer, it could reveal patterns of gene expression that predict sensitivity to combination therapy with Dilazep mdpi.com.
Metabolomics , which involves the comprehensive analysis of metabolites in a biological system, offers a functional readout of the physiological state of a cell or organism. By applying metabolomic profiling to preclinical models, researchers can identify specific metabolic pathways that are altered by Dilazep treatment nih.govmdpi.com. This could be particularly insightful for understanding the downstream consequences of adenosine uptake inhibition on cellular energy metabolism, nucleotide synthesis, and signaling pathways mdpi.comnih.gov. Pharmacometabolomic studies could also help in identifying metabolic biomarkers that predict individual responses to Dilazep therapy nih.gov.
The integration of these multi-omics datasets can provide a powerful, systems-level view of the drug's effects. For example, correlating transcriptomic and metabolomic data can link changes in gene expression to specific alterations in metabolic function, providing a more complete picture of the drug's mechanism of action nih.gov. This integrated approach will be invaluable for:
Identifying novel biomarkers for drug efficacy.
Uncovering potential off-target effects.
Stratifying patient populations in future clinical trials.
Generating new hypotheses for the therapeutic application of Dilazep derivatives.
Advanced Computational Modeling for Drug Discovery and Mechanistic Elucidation
Advanced computational modeling is becoming an indispensable tool in the development and mechanistic understanding of drugs, and its application to this compound research is poised to accelerate progress significantly. In silico techniques are being used to rationalize experimental findings, predict the properties of novel derivatives, and provide atomic-level insights into drug-target interactions.
Molecular docking has been instrumental in understanding the binding of Dilazep and its analogues to the human equilibrative nucleoside transporter 1 (hENT1) nih.govnih.gov. These studies utilize the crystal structure of hENT1 to predict the binding poses and affinities of newly designed compounds, helping to explain the structure-activity relationships observed in experimental assays researchgate.net. By visualizing the interactions between the ligand and key residues in the binding pocket, researchers can make more informed decisions in the design of next-generation inhibitors with improved potency and selectivity mdpi.com.
Beyond static docking, molecular dynamics (MD) simulations offer a dynamic view of the drug-target complex over time nih.gov. Long-time unbiased MD simulations have been performed on hENT1 in complex with Dilazep to explore the detailed mechanism of inhibition at an atomic level nih.gov. These simulations can reveal conformational changes in the transporter upon drug binding and elucidate how the drug disrupts the transport cycle, providing a deeper mechanistic understanding that is not achievable through experimental methods alone nih.gov.
Other computational approaches that can be leveraged in Dilazep research include:
Quantitative Structure-Activity Relationship (QSAR) models: These models can be developed to correlate the chemical structures of Dilazep derivatives with their biological activities, enabling the prediction of potency for virtual compounds before their synthesis mdpi.com.
Virtual Screening: Large chemical libraries can be computationally screened against the hENT1 structure to identify novel scaffolds that could be developed into new classes of ENT inhibitors researchgate.net.
ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new Dilazep analogues, helping to prioritize compounds with favorable drug-like properties for further development mdpi.com.
The table below highlights the application of various computational methods in Dilazep research:
| Computational Method | Application in Dilazep Research | Insights Gained |
| Molecular Docking | Predicting binding modes of Dilazep derivatives to hENT1 nih.govnih.govresearchgate.net. | Rationalization of structure-activity relationships and guidance for inhibitor design. |
| Molecular Dynamics (MD) Simulations | Elucidating the dynamic inhibition mechanism of Dilazep on hENT1 nih.gov. | Atomic-level understanding of how Dilazep disrupts the transporter's function. |
| QSAR Modeling | (Potential) Predicting the biological activity of novel derivatives. | Prioritization of synthetic targets and efficient exploration of chemical space. |
| Virtual Screening | (Potential) Identifying novel chemical scaffolds for ENT1 inhibition. | Discovery of new lead compounds. |
Q & A
Q. What is the primary mechanism of action of dilazep dihydrochloride, and how can it be experimentally validated?
this compound inhibits adenosine uptake by blocking equilibrative nucleoside transporters (ENTs), thereby increasing extracellular adenosine levels. This enhances adenosine receptor signaling, leading to vasodilation and antiplatelet effects. Methodology: Validate using radiolabeled adenosine uptake assays in cell lines (e.g., endothelial or platelet cells). Measure adenosine accumulation via HPLC or fluorescence-based methods .
Q. How does this compound influence vascular function in experimental models of ischemia?
Dilazep potentiates adenosine-mediated vasodilation by preventing adenosine clearance, improving blood flow in ischemic tissues. Methodology: Use ex vivo aortic ring assays to measure vasorelaxation in response to adenosine with/without dilazep. For in vivo validation, employ rodent models of coronary or cerebral ischemia-reperfusion injury, monitoring blood flow via Doppler or MRI .
Q. What experimental models are suitable for studying dilazep’s antiplatelet effects?
Dilazep reduces platelet aggregation by inhibiting adenosine reuptake, which elevates extracellular adenosine (a known antiplatelet agent). Methodology: Conduct platelet-rich plasma (PRP) assays using agonists like ADP or collagen. Measure aggregation via turbidimetry. For translational relevance, use diabetic nephropathy models (e.g., streptozotocin-induced diabetic rats) to assess urinary albumin excretion and glomerular injury .
Advanced Research Questions
Q. How can researchers design experiments to investigate dilazep’s synergy with valproic acid in latent HIV-1 reactivation?
Dilazep enhances histone acetylation (via adenosine signaling) and synergizes with valproic acid (a histone deacetylase inhibitor) to reactivate latent HIV-1. Methodology: Use Jurkat T-cell latency models or primary CD4+ T-cells with integrated HIV-1 LTR reporters. Treat cells with dilazep (10–50 µM) and valproic acid (0.5–2 mM), and quantify HIV RNA via qRT-PCR or flow cytometry. Calculate synergy using the Chou-Talalay combination index .
Q. What methodological approaches resolve contradictions in dilazep’s efficacy across different disease models?
Discrepancies arise from variations in adenosine receptor expression, tissue-specific ENT activity, or dosing regimens. Methodology: Perform systematic dose-response studies across models (e.g., renal vs. cardiovascular). Use ENT-knockout cells or selective adenosine receptor antagonists (e.g., SCH58261 for A2A) to isolate mechanisms. Meta-analyze existing data to identify context-dependent factors .
Q. How can researchers assess dilazep’s impact on renal fibrosis in diabetic nephropathy?
Dilazep may mitigate fibrosis by reducing platelet-derived growth factor (PDGF) signaling and extracellular matrix deposition. Methodology: In diabetic rat models, administer dilazep (10–30 mg/kg/day) and evaluate renal histopathology (Masson’s trichrome staining for collagen). Quantify fibrotic markers (TGF-β1, α-SMA) via immunohistochemistry or Western blot .
Q. What pharmacokinetic considerations are critical for in vivo studies of this compound?
Dilazep’s bioavailability and tissue distribution depend on its solubility and metabolic stability. Methodology: Use HPLC-MS/MS to quantify dilazep and metabolites in plasma/tissues. Optimize formulations using solubilizing agents (e.g., cyclodextrins) for oral or intravenous delivery. Monitor half-life and clearance in rodent pharmacokinetic studies .
Methodological Best Practices
- Dose Optimization : Start with in vitro IC50 values (e.g., 10–100 µM for ENT inhibition) and scale to in vivo doses (5–30 mg/kg) based on allometric scaling .
- Controls : Include ENT inhibitors (e.g., dipyridamole) and adenosine receptor agonists/antagonists to validate specificity .
- Data Reproducibility : Replicate findings across at least two independent models (e.g., cell lines and primary cells) with n ≥ 3 biological replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
